L-homoserine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Biosynthesis and Metabolism:

- Precursor for other amino acids: L-homoserine acts as a precursor in the biosynthesis of essential amino acids like L-threonine and L-methionine. Understanding this pathway helps researchers explore metabolic engineering strategies to optimize production of these vital molecules [].

Microbial Production:

- Fermentation challenges: L-homoserine production through microbial fermentation is limited due to inefficiencies in the process. Research focuses on improving yields through metabolic engineering of strains like E. coli. This involves manipulating genes and enzymes to enhance L-homoserine production while maintaining cell viability [].

Nitrogen source for microbes:

- Adaptive evolution studies: Recent research explores the potential of L-homoserine as a sole nitrogen source for E. coli. Studies employing directed evolution techniques aim to develop strains that can efficiently utilize L-homoserine, providing insights into microbial adaptation and metabolic flexibility [].

Analytical applications:

- Internal standard: L-homoserine's unique properties make it a valuable internal standard in analytical techniques like neurotransmitter analysis and amino acid quantification. This ensures accuracy and reproducibility of measurements in various research fields [].

Future Directions:

Research on L-homoserine is ongoing, with a focus on:

- Developing efficient production methods for industrial applications in pharmaceuticals, cosmetics, and agriculture.

- Understanding its role in cellular processes to elucidate its potential in health and disease research.

- Exploring its applications in synthetic biology for the design of novel biomolecules and metabolic pathways.

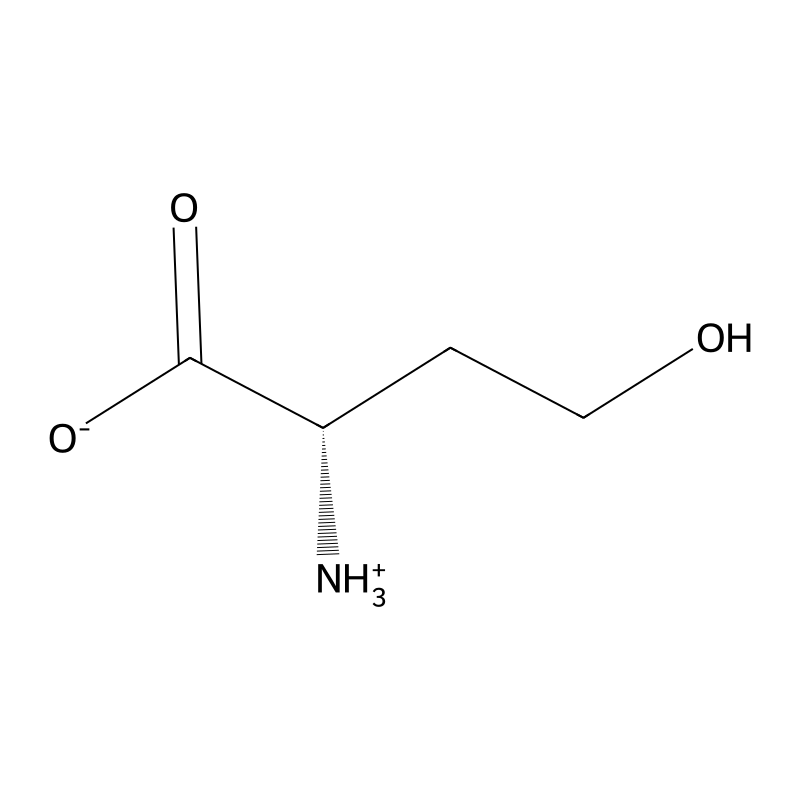

L-homoserine is an alpha-amino acid with the chemical formula C₄H₉NO₃. It is the L-enantiomer of homoserine and is classified as a non-canonical amino acid. This compound plays a crucial role in the metabolic pathways of various organisms, including bacteria, fungi, and plants. L-homoserine is primarily involved in the biosynthesis of essential amino acids, particularly threonine and methionine, and serves as an intermediate in nitrogen and carbon metabolism. Its structure features an amino group (-NH₂), a hydroxyl group (-OH), and a carboxylic acid (-COOH), making it a versatile building block in biochemical processes .

L-homoserine's primary function is not directly related to protein synthesis but as an intermediate in the biosynthesis pathway for methionine, threonine, and isoleucine. These amino acids play crucial roles in various biological processes, including protein synthesis, enzyme function, and cellular metabolism [].

- Methionine: Acts as a starting point for protein synthesis and is involved in methylation reactions essential for gene regulation and cellular function [].

- Threonine: Contributes to protein structure and stability and is involved in glycosylation, a process crucial for cell-cell interactions and protein function [].

- Isoleucine: Plays a role in protein structure and function, and is also involved in regulating blood sugar levels [].

- L-homoserine is generally considered a safe compound with no reported significant hazards.

- However, as with any research chemical, it is essential to handle it with proper precautions, including wearing gloves, eye protection, and working in a well-ventilated fume hood.

- Conversion to Threonine: L-homoserine can be converted to threonine via threonine synthase, which catalyzes the phosphorylation of L-homoserine followed by a complex rearrangement .

- Formation from Aspartate: It is synthesized from aspartic acid through two reductions involving aspartate semialdehyde. The enzyme homoserine dehydrogenase facilitates this transformation .

- Metabolic Pathways: In Escherichia coli, L-homoserine is involved in nitrogen metabolism and can affect the expression of genes related to motility and branched-chain amino acid synthesis .

Several methods exist for synthesizing L-homoserine:

- Enzymatic Synthesis: Recent studies have explored one-pot cascade enzymatic synthesis using biocatalysts such as aldolases and transaminases. This method allows for substrate recycling and has shown promising results in terms of yield and efficiency .

- Metabolic Engineering: Genetic modification of E. coli has been employed to enhance the production of L-homoserine by balancing redox reactions within its metabolic network. This approach has resulted in significantly higher yields compared to traditional fermentation methods .

- Chemical Synthesis: L-homoserine can also be synthesized chemically from simpler precursors through various

L-homoserine has several applications across different fields:

- Pharmaceuticals: As an intermediate in the synthesis of amino acids, L-homoserine can be used in drug development and production.

- Biotechnology: It serves as a key component in metabolic engineering projects aimed at producing other valuable compounds, such as 1,3-propanediol and dihydroxybutyric acid .

- Nutrition: In animal feed formulations, L-homoserine can help meet dietary requirements for essential amino acids like threonine.

Research on interaction studies involving L-homoserine has revealed its complex roles in biological systems:

- Toxicity Mechanisms: Studies have identified that L-homoserine can inhibit growth by interfering with key metabolic pathways, particularly when converted into toxic byproducts such as 2-amino-n-butyric acid .

- Gene Expression: Transcriptomic analyses have shown that the presence of L-homoserine affects the expression of genes involved in motility and amino acid synthesis pathways in E. coli, indicating its regulatory potential within cellular systems .

L-homoserine shares structural similarities with several other amino acids and compounds. Here are some comparable compounds:

| Compound | Chemical Formula | Unique Features |

|---|---|---|

| Threonine | C₄H₉NO₃ | Directly synthesized from L-homoserine; essential amino acid. |

| Methionine | C₅H₁₁NO₂S | Contains sulfur; plays a role in methylation reactions. |

| Serine | C₃H₇NO₃ | Precursor to glycine; involved in one-carbon metabolism. |

| Aspartic Acid | C₄H₇NO₄ | Precursor to both threonine and homoserine; involved in urea cycle. |

L-homoserine is unique due to its specific role as an intermediate in both carbon and nitrogen metabolism while also being a precursor for threonine synthesis. Its toxicity at elevated levels distinguishes it from other similar compounds that do not exhibit such effects under comparable conditions .

L-Homoserine (CAS: 672-15-1) is chemically defined as (2S)-2-amino-4-hydroxybutanoic acid, with the molecular formula C₄H₉NO₃ and a molecular weight of 119.12 g/mol. Its stereochemical configuration ensures biological relevance, as the L-enantiomer is the biologically active form in enzymatic reactions.

Key Structural Features

The hydroxyl group at C4 distinguishes L-homoserine from serine, introducing an additional methylene (-CH₂-) group that enhances reactivity. This structural modification prevents its incorporation into proteins and facilitates enzymatic transformations in metabolic pathways.

Comparative Analysis with Proteinogenic Amino Acids

L-Homoserine differs structurally and functionally from proteinogenic amino acids like serine, threonine, and cysteine. Below is a comparative analysis:

| Property | L-Homoserine | Serine | Threonine | Cysteine |

|---|---|---|---|---|

| Molecular Formula | C₄H₉NO₃ | C₃H₇NO₃ | C₄H₉NO₃ | C₃H₇NO₂S |

| Side Chain | -CH₂CH₂OH | -CH₂OH | -CH(OH)CH₃ | -CH₂SH |

| Reactivity | Forms lactones | Forms phosphoserine | Limited to phosphorylation | Forms disulfide bonds |

| Role in Metabolism | Precursor to methionine, threonine | Glycine synthesis, phospholipids | Branched-chain amino acid | Antioxidant, redox cycles |

| Protein Inclusion | Excluded | Included | Included | Included |

L-Homoserine’s extended side chain enables cyclization to form lactones, a property absent in serine. This reactivity makes it a critical intermediate in the biosynthesis of methionine, threonine, and isoleucine.

Physicochemical Properties and Stability Profiles

Solubility and Thermal Stability

L-Homoserine exhibits solubility patterns influenced by solvent polarity:

Thermally, L-homoserine decomposes at 203°C without melting, a property critical for process optimization. Its stability under standard storage conditions (cool, dry environments) is well-documented, though it reacts with oxidizing agents.

Acid-Base Properties

The molecule’s ionization constants (pKa) reflect its zwitterionic nature:

| pKa Value | Functional Group | Role in Biochemical Reactions | Source |

|---|---|---|---|

| 2.22 | Carboxylic acid (-COOH) | Protonation/deprotonation in enzymes | |

| 9.16 | Amino group (-NH₃⁺) | Hydrogen bonding in enzyme active sites |

These pKa values align with its role in enzymatic catalysis, such as in homoserine dehydrogenase reactions.

Structural Elucidation via Spectroscopy

¹H NMR Analysis

The ¹H NMR spectrum of L-homoserine in D₂O (500 MHz) provides critical insights into its proton environment:

| Proton Environment | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| C2 (Amino) | 3.84 | Singlet | 1H | NH₂ |

| C3 (Methylene) | 2.08 | Multiplet | 2H | CH₂ adjacent to NH₂ |

| C4 (Hydroxyl) | 3.77 | Doublet | 2H | CH₂OH |

Data from the Madison Metabolomics Consortium confirms these assignments. The absence of splitting for the C2 proton indicates minimal coupling in the zwitterionic form.

Biosynthetic and Functional Roles

Metabolic Pathways

L-Homoserine serves as a branch point in the aspartate pathway, directing carbon flux toward:

- Methionine biosynthesis: Via transsulfuration or transamination reactions.

- Threonine biosynthesis: Through homoserine kinase and threonine synthase.

- Isoleucine biosynthesis: As a precursor in branched-chain amino acid synthesis.

Enzymatic Interactions

Homoserine dehydrogenase (HSD), a key enzyme, catalyzes the conversion of L-aspartate-β-semialdehyde to L-homoserine using NAD(P)H as a cofactor. Crystallographic studies reveal a closed conformation upon substrate binding, with Lys99 and Lys195 forming hydrogen bonds with the hydroxyl group.

Aspartate-Dependent Biosynthetic Route in Prokaryotes

The biosynthesis of L-homoserine in prokaryotic organisms follows a well-characterized aspartate-dependent pathway that represents one of the most fundamental amino acid biosynthetic routes in cellular metabolism [1] [3]. This pathway serves as a critical metabolic junction, producing L-homoserine as a key intermediate that feeds into multiple essential amino acid biosynthetic pathways [2] [11]. The complete biosynthetic pathway from glucose to L-homoserine involves the coordinated action of glycolysis, the tricarboxylic acid cycle, and the specialized aspartate metabolic pathway [1] [3].

In prokaryotic systems, particularly in Escherichia coli, the conversion of glucose to L-homoserine primarily involves the Embden-Meyerhof pathway, the tricarboxylic acid cycle, and the L-aspartate pathway [1] [3]. The metabolic pathways for L-homoserine biosynthesis can be divided into two main modules: the phosphoenolpyruvate-oxaloacetate/fumarate-aspartate module and the aspartate-homoserine module [1]. Key genes involved in the phosphoenolpyruvate-oxaloacetate/fumarate-aspartate module include ppc, aspA, and aspC, while thrA and asd are central to the aspartate-homoserine module [1].

The aspartate pathway produces fully one-quarter of the naturally occurring amino acids but is not found in humans or other eukaryotic organisms, making the enzymes in this pathway attractive targets for the development of new antibacterial, fungicidal, or herbicidal compounds [15]. L-homoserine belongs to the L-aspartate family and is synthesized from L-aspartate through a series of three enzymatic steps [3] [11].

| Enzyme | EC Number | Reaction Catalyzed | Cofactors | Regulation |

|---|---|---|---|---|

| Aspartate Kinase (AK) | 2.7.2.4 | L-Aspartate + ATP → L-Aspartyl-4-phosphate + ADP | ATP, Mg²⁺ | Feedback inhibition by threonine, lysine, or methionine depending on isozyme |

| Aspartate Semialdehyde Dehydrogenase (ASADH) | 1.2.1.11 | L-Aspartyl-4-phosphate + NADPH + H⁺ → L-Aspartate-4-semialdehyde + NADP⁺ + Pi | NADPH | Regulated by aspartate pathway end products |

Enzymatic Conversion of L-Aspartate to Aspartate-4-Semialdehyde

The initial enzymatic conversion of L-aspartate to aspartate-4-semialdehyde occurs through a two-step process involving aspartate kinase and aspartate semialdehyde dehydrogenase [1] [3]. The first step involves the phosphorylation of aspartate to aspartyl 4-phosphate by aspartate kinase, which is encoded by multiple genes including thrA, metL, and lysC in Escherichia coli [1] [3]. This reaction requires adenosine triphosphate and magnesium ions as cofactors and represents the first committed step in the aspartate biosynthetic pathway [13] [15].

Aspartate kinase catalyzes the phosphorylation of the γ-carboxylate group of aspartate in microorganisms and plants and is regulated by end-products through allosteric mechanisms [13]. The enzyme exists in multiple isozymes in prokaryotes, each subject to feedback inhibition by different end products of the aspartate pathway [13] [20]. In Escherichia coli, three distinct aspartate kinase isozymes exist: aspartate kinase I-homoserine dehydrogenase I (encoded by thrA), aspartate kinase II-homoserine dehydrogenase II (encoded by metL), and aspartate kinase III (encoded by lysC) [3] [7].

The second step involves the conversion of aspartyl 4-phosphate to aspartate semialdehyde by aspartate semialdehyde dehydrogenase, which is encoded by the asd gene [1] [3]. Aspartate-β-semialdehyde dehydrogenase catalyzes the reductive dephosphorylation of β-aspartyl phosphate to L-aspartate-β-semialdehyde in the aspartate biosynthetic pathway of plants and microorganisms [15] [16]. This enzyme belongs to the family of oxidoreductases, specifically those acting on the aldehyde or oxo group of a donor with nicotinamide adenine dinucleotide phosphate as acceptor [16].

The kinetic mechanism of aspartate-β-semialdehyde dehydrogenase from Escherichia coli has been determined to be a random preferred order sequential mechanism [17]. For the reaction examined in the phosphorylating direction, L-aspartate-β-semialdehyde binds preferentially to the enzyme-nicotinamide adenine dinucleotide phosphate-phosphate complex, and there is random release of the products L-β-aspartyl phosphate and reduced nicotinamide adenine dinucleotide phosphate [17]. The chemical mechanism involves the attack of an active site cysteine sulfhydryl on the carbonyl carbon of aspartate-β-semialdehyde, with general acid assistance by an enzyme lysine amino group [17] [21].

Homoserine Dehydrogenase-Catalyzed Reduction Mechanisms

The final step in L-homoserine biosynthesis involves the reduction of aspartate semialdehyde to L-homoserine by homoserine dehydrogenase [1] [3] [5]. Homoserine dehydrogenase is an enzyme that catalyzes the chemical reaction L-homoserine + nicotinamide adenine dinucleotide phosphate ⇌ L-aspartate 4-semialdehyde + reduced nicotinamide adenine dinucleotide phosphate + hydrogen ion [5]. The enzyme belongs to the family of oxidoreductases, specifically those acting on the carbon-hydrogen-hydroxyl group of donor with nicotinamide adenine dinucleotide or nicotinamide adenine dinucleotide phosphate as acceptor [5].

| Enzyme | EC Number | Reaction Catalyzed | Cofactors | Regulation |

|---|---|---|---|---|

| Homoserine Dehydrogenase (HSDH) | 1.1.1.3 | L-Aspartate-4-semialdehyde + NADPH + H⁺ → L-Homoserine + NADP⁺ | NADPH (preferred) or NADH | Feedback inhibition by threonine |

Homoserine dehydrogenase catalyzes the third step in the aspartate pathway through the reduced nicotinamide adenine dinucleotide phosphate-dependent reduction of aspartate β-semialdehyde into homoserine [5] [19]. The enzyme can be found in a monofunctional form in some bacteria and yeast, where structural analysis indicates that the enzyme is a dimer composed of three distinct regions: an amino-terminal nucleotide-binding domain, a short central dimerization region, and a carboxyl-terminal catalytic domain [5] [24]. The amino-terminal domain forms a modified Rossmann fold, while the catalytic domain forms a novel alpha-beta mixed sheet [5] [24].

The catalytic mechanism of homoserine dehydrogenase involves a highly specific hydride transfer reaction [23] [24] [25]. The reduced nicotinamide adenine dinucleotide phosphate-dependent reduction of L-aspartate semi-aldehyde proceeds via hydride transfer, where the hydride donating reduced nicotinamide adenine dinucleotide phosphate cofactor is bound in the Rossmann fold [25]. The amino substrate is thought to bind predominantly in the aldehyde rather than the hydrate form through hydrogen bond interactions with specific conserved residues [23] [25].

| Step | Description | Key Residues Involved |

|---|---|---|

| 1. Substrate Binding | L-Aspartate-4-semialdehyde binds to the enzyme active site, stabilized by interactions with conserved residues | Asp214, Glu208 (S. cerevisiae numbering) |

| 2. Cofactor Binding | NADPH binds to the Rossmann fold domain of the enzyme with the nicotinamide ring positioned near the substrate | Residues in the Rossmann fold domain |

| 3. Hydride Transfer | Hydride ion is transferred from NADPH to the carbonyl carbon of aspartate semialdehyde, with protonation of the developing alkoxide by a catalytic lysine residue | Lys223 (proton donor), Asp219 (positions Lys223) |

| 4. Product Formation | L-Homoserine is formed and released from the active site, followed by release of NADP+ | N-terminal helix alpha J (stabilizes charge) |

Recent structural studies have provided detailed insights into the hydride-transfer step in the reaction mechanism of homoserine dehydrogenase [23] [27]. Analysis of crystal structures revealed that a conserved lysine residue, which is located at the interface of the catalytic and cofactor-binding sites, mediates the hydride-transfer step of the reaction mechanism [23] [27]. The role of this lysine residue has been confirmed by mutational analysis, and these studies reveal the role of conserved water molecules and the lysine residue in hydride transfer between the substrate and the cofactor [23] [27].

Branching Pathways for Methionine, Threonine, and Isoleucine Production

L-homoserine serves as a critical metabolic branch point, functioning as the common precursor for the biosynthesis of three essential amino acids: methionine, threonine, and isoleucine [2] [8] [11]. This branching represents one of the most important metabolic junctions in cellular biochemistry, as these amino acids are essential for protein synthesis and various cellular processes [8] [9]. The pathways regulating threonine, methionine, and isoleucine metabolism are very efficiently interconnected, with both threonine and methionine serving as substrates for isoleucine synthesis [8].

The methionine biosynthesis pathway begins with the conversion of L-homoserine to O-succinyl-L-homoserine by homoserine O-succinyltransferase [9] [14]. This enzyme, encoded by the metA gene, catalyzes the first committed step in methionine biosynthesis and is subject to feedback inhibition by methionine [7] [9]. The O-succinyl-L-homoserine intermediate then undergoes a series of enzymatic transformations involving cystathionine γ-synthase and cystathionine β-lyase to ultimately produce L-methionine [9] [10].

| Pathway | First Enzyme | EC Number | Initial Substrate | Initial Product | End Product | Feedback Inhibition |

|---|---|---|---|---|---|---|

| Methionine Biosynthesis | Homoserine O-succinyltransferase | 2.3.1.46 | L-Homoserine | O-Succinyl-L-homoserine | L-Methionine | Methionine inhibits homoserine O-succinyltransferase |

| Threonine Biosynthesis | Homoserine Kinase | 2.7.1.39 | L-Homoserine | O-Phospho-L-homoserine | L-Threonine | Threonine inhibits homoserine kinase and AK-HSDH |

| Isoleucine Biosynthesis | Threonine Deaminase | 4.3.1.19 | L-Threonine | 2-Oxobutanoate | L-Isoleucine | Isoleucine inhibits threonine deaminase |

The threonine biosynthesis pathway involves the phosphorylation of L-homoserine by homoserine kinase to produce O-phospho-L-homoserine [6] [11]. Homoserine kinase from Escherichia coli exhibits complex kinetic behavior, with adenosine triphosphate displaying normal Michaelis-Menten saturation kinetics while L-homoserine shows hyperbolic saturation kinetics only up to a specific concentration [6]. Above this concentration, L-homoserine causes marked but partial inhibition, suggesting the presence of a second binding site for L-homoserine [6]. The kinetic data indicate that the addition of substrates to homoserine kinase occurs by a preferred order random mechanism, with adenosine triphosphate preferentially binding before L-homoserine [6].

The isoleucine biosynthesis pathway represents a more complex branching pattern, as it does not directly utilize L-homoserine but rather requires L-threonine as its immediate precursor [8] [9] [10]. Biosynthesis of isoleucine in Escherichia coli starts with the deamination of threonine to give 2-oxobutanoate, which is then condensed with pyruvate to produce 2-aceto-2-hydroxybutanoate [9] [10]. This intermediate is subsequently isomerized, reduced, dehydrated, and aminated to generate isoleucine [9] [10].

Remarkably, isoleucine biosynthesis demonstrates exceptional metabolic flexibility, with at least nine alternative routes for 2-oxobutanoate production identified [9] [10]. These include threonine cleavage (the canonical pathway), the citramalate pathway, the glutamate mutase pathway, cystathionine cleavage, methionine cleavage, homolanthionine cleavage, O-succinyl-L-homoserine cleavage, propionyl-coenzyme A reductive carboxylation, and propionyl-coenzyme A condensation with formate [9] [10]. This large repertoire of alternative pathways makes isoleucine biosynthesis the epitome of metabolic flexibility [9] [10].

Allosteric Regulation by End-Product Inhibition

The biosynthesis of L-homoserine and its downstream products is tightly regulated through sophisticated allosteric mechanisms involving end-product inhibition at multiple enzymatic steps [1] [12] [13]. This regulatory system ensures that the production of amino acids is precisely controlled according to cellular needs and prevents the wasteful overproduction of these essential metabolites [12] [13]. The synthesis of L-homoserine is regulated through feedback inhibition at several critical enzymatic steps within the microbial metabolic pathways [1] [7].

The primary regulatory mechanism involves the bifunctional aspartate kinase-homoserine dehydrogenase enzyme, which exists in multiple isoforms in prokaryotic organisms [5] [18] [22]. In Escherichia coli, two major bifunctional enzymes exist: aspartate kinase I-homoserine dehydrogenase I (encoded by thrA) and aspartate kinase II-homoserine dehydrogenase II (encoded by metL) [5] [22]. The bifunctional aspartate kinase-homoserine dehydrogenase enzyme has a regulatory domain that consists of two subdomains with a common loop-alpha helix-loop-beta strand loop-beta strand motif [18] [22].

| Organism Type | N-terminal Domain | C-terminal Domain | Primary Regulation | Regulatory Domain Structure |

|---|---|---|---|---|

| Prokaryotes (E. coli thrA) | Aspartate Kinase | Homoserine Dehydrogenase | Inhibited by threonine | Two ACT domains |

| Prokaryotes (E. coli metL) | Aspartate Kinase | Homoserine Dehydrogenase | Inhibited by methionine | Two ACT domains |

| Plants (Arabidopsis) | Aspartate Kinase | Homoserine Dehydrogenase | Inhibited by threonine | Two ACT domains |

The regulatory domain of the bifunctional threonine-sensitive aspartate kinase homoserine dehydrogenase contains two homologous subdomains defined by a common motif that is homologous with that found in the regulatory domain of biosynthetic threonine deaminase [18]. Each regulatory domain of the monomers of aspartate kinase-homoserine dehydrogenase possesses two nonequivalent threonine-binding sites [18]. Steady-state kinetic experiments have demonstrated that threonine interaction with one binding site leads to inhibition of aspartate kinase activity and facilitates the binding of a second threonine molecule, which leads to inhibition of homoserine dehydrogenase activity [18].

| Regulatory Mechanism | Description | Molecular Basis |

|---|---|---|

| End-Product Inhibition | Threonine, methionine, or lysine bind to the regulatory domain of the enzyme, inhibiting its activity | End products bind to ACT domains in the regulatory region |

| Conformational Changes | Binding of end products induces a shift from R-state (active) to T-state (inactive) conformation | Conformational changes alter the positioning of catalytic residues |

| Binding Site Competition | End products may compete with substrates for binding to the active site | Structural changes affect substrate binding affinity |

| Synergistic Inhibition | Multiple end products can act together to enhance inhibition | Binding of one inhibitor enhances binding of others |

Molecular dynamics simulations have provided detailed insights into the mechanism of allosteric inhibition in aspartate kinase [13]. The binding of lysine to the wild-type enzyme results in conformational changes and a larger distance between the phosphorus atom of adenosine triphosphate and the oxygen atom of aspartate, which is detrimental for the catalytic reaction [13]. However, mutations at key allosteric regulatory sites can open the "switch" of allosteric regulation and prevent the conformational transformation [13]. Some key residues play an important role in maintaining substrate binding and enhancing enzyme activity [13].

Kinetic Mechanism and Cofactor Binding Order

Homoserine dehydrogenase catalyzes the reversible conversion of L-aspartate-4-semialdehyde to L-homoserine using nicotinamide adenine dinucleotide phosphate as a cofactor [1] [2]. Extensive kinetic studies have revealed that the enzyme follows an ordered sequential mechanism where nicotinamide adenine dinucleotide phosphate hydrogen must bind the enzyme prior to aspartate semialdehyde, followed by ordered release of homoserine and nicotinamide adenine dinucleotide phosphate [3] [4].

Product inhibition experiments with Saccharomyces cerevisiae homoserine dehydrogenase demonstrated that nicotinamide adenine dinucleotide phosphate hydrogen acts as a competitive inhibitor of nicotinamide adenine dinucleotide phosphate, while showing non-competitive inhibition patterns with respect to homoserine [3] [4]. These findings confirm the ordered binding mechanism and provide evidence for the sequential nature of substrate association and product dissociation.

Structural Basis of Substrate Recognition

Crystal structure analyses of homoserine dehydrogenase from multiple organisms have revealed the molecular basis for substrate binding specificity [1] [5]. The enzyme consists of two distinct domains: a nucleotide-binding domain with a modified Rossmann fold and a catalytic domain forming a novel alpha-beta mixed sheet [6]. The active site contains conserved lysine residues, particularly Lysine-105 in Staphylococcus aureus homoserine dehydrogenase, which plays a crucial role in hydride transfer between the substrate and cofactor [1] [5].

The substrate binding site exhibits remarkable specificity for L-homoserine, with the hydroxyl group of the amino acid forming hydrogen bonds with both Lysine-99 and Lysine-195 in Thermus thermophilus homoserine dehydrogenase [7]. Binding of L-homoserine and nicotinamide adenine dinucleotide phosphate hydrogen induces conformational changes from an open to a closed form, with the mobile loop containing glutamate-180 approaching to stabilize the substrate-cofactor complex [7].

Cofactor Specificity and Binding Affinity

Different homoserine dehydrogenase isoforms exhibit varying preferences for nicotinamide adenine dinucleotide versus nicotinamide adenine dinucleotide phosphate as cofactors [2] [8]. Bacillus subtilis homoserine dehydrogenase exclusively prefers nicotinamide adenine dinucleotide phosphate to nicotinamide adenine dinucleotide, with kinetic analysis revealing Km values of 35.08 ± 2.91 millimolar for L-homoserine and 0.39 ± 0.05 millimolar for nicotinamide adenine dinucleotide phosphate [2] [9].

An unusual case is observed in hyperthermophilic archaeal homoserine dehydrogenase from Sulfolobus tokodaii, where nicotinamide adenine dinucleotide phosphate binds very strongly but acts as an inhibitor rather than a cofactor for nicotinamide adenine dinucleotide-dependent homoserine oxidation [8] [10]. This enzyme exhibits apparent Km values of 0.33 millimolar for nicotinamide adenine dinucleotide and demonstrates strong competitive inhibition by cysteine with a Ki of 11 micromolar [11].

| Organism | Km Homoserine (mM) | Km NADP+ (mM) | Km NAD+ (mM) | Vmax (μmol/min/mg) | Ki Cysteine (μM) | Oligomeric State |

|---|---|---|---|---|---|---|

| Staphylococcus aureus | N/A | N/A | N/A | N/A | N/A | Dimer [1] |

| Bacillus subtilis | 35.08 [2] | 0.39 [2] | N/A | 2.72 [2] | N/A | Tetramer [2] |

| Sulfolobus tokodaii | N/A | 1.2 [11] | 0.33 [11] | N/A | 11 [11] | Dimer [11] |

| Escherichia coli | N/A | N/A | N/A | N/A | 120 [12] | Dimer [13] |

Stereochemistry of Hydride Transfer

Detailed mechanistic studies using stereospecifically deuterated nicotinamide adenine dinucleotide phosphate have revealed that the pro-S hydrogen of nicotinamide adenine dinucleotide phosphate hydrogen is transferred to the aldehyde carbon of aspartate semialdehyde during the reduction reaction [3] [4]. This stereospecific hydride transfer is mediated by conserved water molecules and the catalytic lysine residue, ensuring precise substrate orientation within the active site.

The hydride transfer step represents the rate-limiting catalytic event, with nicotinamide release being primarily rate-limiting for overall turnover [3] [4]. Kinetic isotope and viscosity experiments have provided evidence for a very rapid catalytic step, suggesting that the chemical transformation itself is not rate-limiting under physiological conditions.

Multifunctional Enzyme Complexes in Aspartate Metabolism

Bifunctional Aspartokinase-Homoserine Dehydrogenase Systems

The aspartate pathway features remarkable examples of multifunctional enzymes that catalyze non-consecutive reactions within the same biosynthetic sequence [6] [14]. In Escherichia coli, two bifunctional aspartokinase-homoserine dehydrogenase enzymes, encoded by thrA and metL genes, catalyze the first and third reactions of the common pathway leading to threonine and methionine synthesis [15] [16] [17].

The bifunctional aspartokinase-homoserine dehydrogenase enzyme from Escherichia coli exhibits a complex domain organization with an amino-terminal aspartokinase domain and a carboxyl-terminal homoserine dehydrogenase domain [6] [17]. Extensive amino acid sequence comparisons reveal internal homologies within each protein, suggesting evolution through gene duplication and fusion events [17].

| Enzyme Complex | Organism | Gene | Regulation | Molecular Weight | Function |

|---|---|---|---|---|---|

| AK I-HSD I | Escherichia coli | thrA | Threonine inhibition [18] | ~820 kDa (dimer) [16] | AK + HSD activities [15] |

| AK II-HSD II | Escherichia coli | metL | Methionine inhibition [18] | ~820 kDa (dimer) [19] | AK + HSD activities [15] |

| AK III | Escherichia coli | lysC | Lysine inhibition [18] | ~162 kDa (tetramer) [18] | AK activity only [18] |

| Plant AK-HSD | Daucus carota | Plant gene | Threonine inhibition [16] | ~820 kDa (dimer) [16] | AK + HSD activities [15] |

Domain Architecture and Catalytic Independence

Structural analysis of bifunctional enzymes reveals that individual catalytic domains can function independently when separated [20]. Each catalytic domain remains active upon separation, with enhanced catalytic activities compared to the native bifunctional enzyme [20]. However, allosteric regulation is dramatically affected, with the aspartokinase domain losing feedback sensitivity and the homoserine dehydrogenase domain showing decreased regulatory response [20].

The bifunctional enzyme contains a regulatory domain consisting of two subdomains with a common loop-alpha helix-loop-beta strand motif [6]. Each subdomain contains an aspartate-cysteine-threonine domain that allows for complex regulation of multiple protein functions [6]. This architectural arrangement enables coordinated control of both catalytic activities through a single allosteric mechanism.

Evolutionary Relationships and Gene Fusion

Phylogenetic analysis suggests that the bifunctional aspartokinase-homoserine dehydrogenase enzymes evolved from separate ancestral genes through duplication and fusion events [17]. The proposed evolutionary pathway involves initial duplication of ancestral aspartokinase and homoserine dehydrogenase genes, followed by fusion to create the modern bifunctional enzymes [17].

Comparative analysis across different organisms reveals varying organizational patterns. While Escherichia coli possesses two bifunctional enzymes with distinct regulatory properties, other organisms such as Pseudomonas, Rhodospirillum, and Saccharomyces maintain separate monofunctional enzymes [17]. This diversity reflects different evolutionary solutions to metabolic regulation within the aspartate pathway.

Aspartate Semialdehyde Dehydrogenase Integration

Aspartate semialdehyde dehydrogenase represents another critical component of the aspartate metabolic network, catalyzing the conversion of beta-aspartyl phosphate to aspartate-beta-semialdehyde [21] [22]. This enzyme forms the branch point intermediate between lysine and threonine/methionine pathways, making it essential for amino acid biosynthesis [21] [22].

The enzyme exhibits a dimeric structure with amino-terminal nucleotide adenine dinucleotide phosphate-binding domains and carboxyl-terminal catalytic domains [21]. The catalytic mechanism involves formation of a covalent thioester acyl-enzyme intermediate through nucleophilic attack by an active site cysteine residue [21]. Crystal structures have captured tetrahedral intermediates in the catalytic cycle, providing detailed insights into the reaction mechanism [23] [24].

Competitive Inhibition by Cysteine and Feedback Control

Cysteine-Mediated Competitive Inhibition

L-cysteine serves as a potent competitive inhibitor of homoserine dehydrogenase across multiple species, representing a unique example of metabolic cross-regulation between sulfur and aspartate amino acid pathways [12] [11]. The inhibition mechanism involves competitive binding with respect to L-homoserine, with varying affinities depending on the enzyme source.

Sulfolobus tokodaii homoserine dehydrogenase exhibits the strongest cysteine inhibition with a Ki value of 11 micromolar [11]. Detailed structural analysis reveals that cysteine situates within the homoserine binding site, with the sulfur atom positioned approximately 1.9 Ångströms from the carbon-4 atom of the nicotinamide ring [11]. This proximity suggests formation of a covalent bond between cysteine and the cofactor, explaining the potent inhibitory effect.

| Enzyme Source | Inhibitor | Inhibition Type | Ki Value | Mechanism | Reference |

|---|---|---|---|---|---|

| Escherichia coli HSD | L-Cysteine | Competitive vs Homoserine | 0.12 mM [12] | Direct competition [12] | [12] |

| Sulfolobus tokodaii HSD | L-Cysteine | Competitive vs Homoserine | 11 μM [11] | Covalent complex formation [11] | [11] |

| Corynebacterium glutamicum HSD | L-Cysteine | Competitive vs Homoserine | 0.089 mM [25] | Active site competition [25] | [25] |

Mechanism of Cysteine-Nicotinamide Adenine Dinucleotide Complex Formation

The inhibition mechanism involves formation of an enzyme-nicotinamide adenine dinucleotide-cysteine complex through ordered sequential binding [11]. Initial velocity and product inhibition analyses indicate that nicotinamide adenine dinucleotide must bind first, followed by cysteine, which then prevents homoserine binding [11]. Ultraviolet absorption-difference spectra exhibit a characteristic peak at 325 nanometers, confirming covalent bond formation between cysteine and the nicotinamide ring [11].

The stereospecificity of cysteine inhibition is remarkable, with D-cysteine showing no inhibitory effect at concentrations up to 10 millimolar [12]. Modification of either the sulfhydryl group or carboxyl group of L-cysteine abolishes inhibitory activity, except for S-methyl L-cysteine, which retains some inhibitory capacity [12]. This specificity underscores the precise molecular recognition requirements for effective inhibition.

Physiological Significance of Cysteine Regulation

The cysteine inhibition of homoserine dehydrogenase represents a sophisticated regulatory mechanism linking sulfur amino acid metabolism with the aspartate pathway [12] [26]. This cross-pathway regulation allows cells to coordinate production of methionine and cysteine, both sulfur-containing amino acids with overlapping metabolic roles.

The physiological relevance is supported by the observation that cysteine concentrations required for significant inhibition fall within ranges achievable under certain growth conditions [12] [11]. This suggests that cysteine-mediated regulation can function as a physiological control mechanism, particularly during conditions of sulfur amino acid abundance.

Threonine Feedback Inhibition Mechanisms

L-threonine serves as the primary physiological feedback inhibitor of homoserine dehydrogenase in most organisms, implementing end-product inhibition to prevent overproduction [13] [27]. The inhibition mechanism varies among different enzyme isoforms, with some exhibiting competitive inhibition while others show non-competitive or uncompetitive patterns.

Escherichia coli homoserine dehydrogenase demonstrates strong threonine sensitivity with complete inhibition at 3.3 millimolar threonine concentrations [28]. The inhibition affects both forward and reverse reactions, with 10 millimolar isoleucine causing approximately 90% inhibition in the forward direction and 60% inhibition in the reverse reaction [28].

Allosteric Regulation and Conformational Changes

Threonine binding induces significant conformational changes in the enzyme structure, shifting the allosteric equilibrium toward a tense-like conformation [29]. Fluorescence spectroscopy reveals perturbations in the protein absorption and emission spectra upon threonine binding, with increased fluorescence of the protein-nicotinamide adenine dinucleotide phosphate hydrogen complex [29].

The allosteric regulation involves specific binding sites located at the tetramer interface, with residues 375-399 forming the central region for allosteric control [27]. Conservative amino acid residues including aspartate-375, aspartate-378, leucine-380, alanine-381, alanine-384, isoleucine-392, serine-393, leucine-394, isoleucine-397, and glutamine-399 participate in tetramer interface interactions critical for feedback sensitivity [27].

Engineering Feedback-Resistant Variants

Systematic mutagenesis studies have identified specific residues critical for threonine sensitivity, enabling development of feedback-resistant enzyme variants [27] [30]. Mutations at positions aspartate-378, alanine-384, and isoleucine-397 have proven particularly effective in reducing threonine inhibition while maintaining catalytic activity [27] [31].

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 3 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 2 of 3 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

1927-25-9